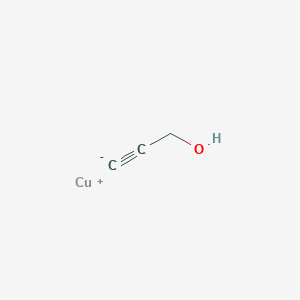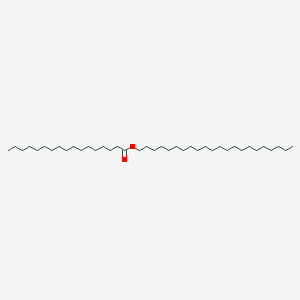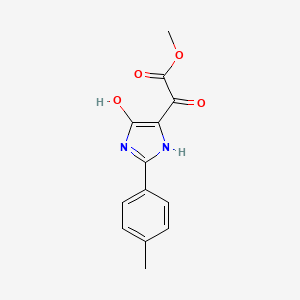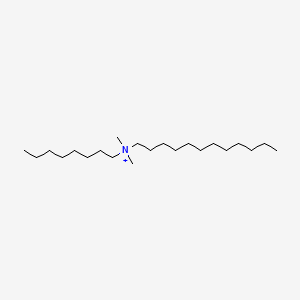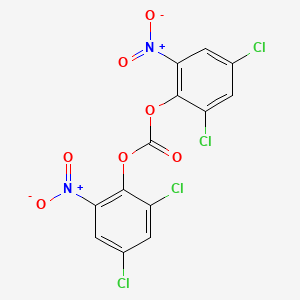
Bis(2,4-dichloro-6-nitrophenyl) carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,4-dichloro-6-nitrophenyl) carbonate: is an organic compound with the molecular formula C13H6Cl4N2O7. It is a derivative of carbonate, where two 2,4-dichloro-6-nitrophenyl groups are bonded to a central carbonate group. This compound is known for its applications in organic synthesis and material science due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,4-dichloro-6-nitrophenyl) carbonate typically involves the reaction of 2,4-dichloro-6-nitrophenol with phosgene or triphosgene in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired carbonate ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2,4-dichloro-6-nitrophenyl) carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the nitrophenyl groups are replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to produce 2,4-dichloro-6-nitrophenol and carbon dioxide.
Common Reagents and Conditions:
Nucleophiles: Such as amines or alcohols, are commonly used in substitution reactions.
Hydrolysis Conditions: Typically involve aqueous acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phenyl carbonates can be formed.
Hydrolysis Products: 2,4-dichloro-6-nitrophenol and carbon dioxide.
Applications De Recherche Scientifique
Chemistry: Bis(2,4-dichloro-6-nitrophenyl) carbonate is used as a reagent in organic synthesis, particularly in the preparation of other carbonate esters and in polymer chemistry.
Biology and Medicine: While specific biological applications are less common, derivatives of this compound may be explored for their potential use in drug delivery systems or as intermediates in the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is valuable in the production of specialty polymers and materials with specific properties, such as enhanced thermal stability or resistance to degradation.
Mécanisme D'action
The mechanism by which Bis(2,4-dichloro-6-nitrophenyl) carbonate exerts its effects in chemical reactions involves the activation of the carbonate group, making it susceptible to nucleophilic attack. The electron-withdrawing nitro groups enhance the reactivity of the carbonate, facilitating various substitution and hydrolysis reactions.
Comparaison Avec Des Composés Similaires
Bis(4-nitrophenyl) carbonate: Another carbonate ester with similar reactivity but different substituents.
Bis(2,4-dichloro-5-nitrophenyl) carbonate: A closely related compound with a different substitution pattern on the phenyl rings.
Uniqueness: Bis(2,4-dichloro-6-nitrophenyl) carbonate is unique due to the presence of both chloro and nitro groups, which significantly influence its reactivity and the types of reactions it can undergo. This makes it a versatile reagent in organic synthesis and material science.
Propriétés
Numéro CAS |
52715-98-7 |
|---|---|
Formule moléculaire |
C13H4Cl4N2O7 |
Poids moléculaire |
442.0 g/mol |
Nom IUPAC |
bis(2,4-dichloro-6-nitrophenyl) carbonate |
InChI |
InChI=1S/C13H4Cl4N2O7/c14-5-1-7(16)11(9(3-5)18(21)22)25-13(20)26-12-8(17)2-6(15)4-10(12)19(23)24/h1-4H |
Clé InChI |
NELPXZSFDMJQMS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1[N+](=O)[O-])OC(=O)OC2=C(C=C(C=C2Cl)Cl)[N+](=O)[O-])Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3,4-Dichlorophenyl)-2-[4-[3-(diethylaminomethyl)anilino]-6-methylpyrimidin-2-yl]guanidine](/img/structure/B14655722.png)
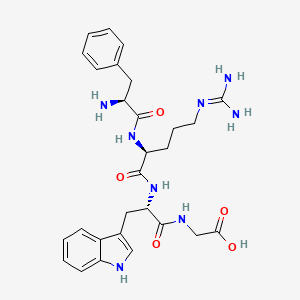

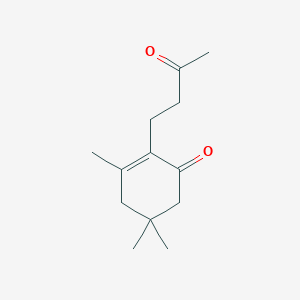
![N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium](/img/structure/B14655750.png)
![9-Chlorobenzo[h]isoquinoline](/img/structure/B14655752.png)
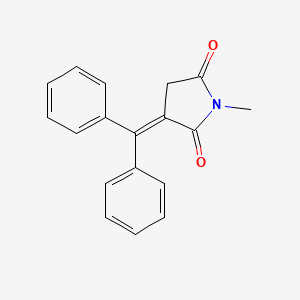
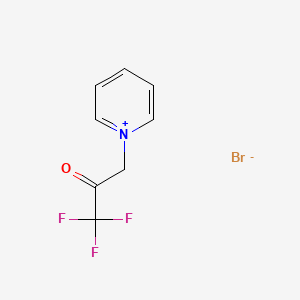
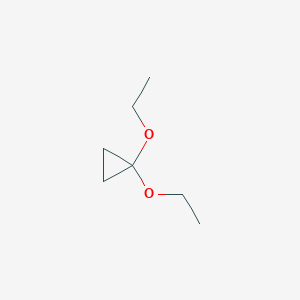
![Pyridine, 2-[5-(trimethylsilyl)-2-thienyl]-](/img/structure/B14655777.png)
